Oxazolidine 4R, 5R Isomer
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxazolidine 4R, 5R Isomer is a chiral compound belonging to the oxazolidine family, which are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms in their structure. These compounds are known for their diverse applications in various fields, including pharmaceuticals, industrial chemistry, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Oxazolidines are traditionally synthesized through the condensation of 2-aminoalcohols with aldehydes or ketones . The reaction typically involves the formation of a hemiaminal intermediate, which then undergoes cyclization to form the oxazolidine ring. The reaction conditions often include mild temperatures and the presence of a catalyst to facilitate the cyclization process .
Industrial Production Methods
In industrial settings, the synthesis of oxazolidines can be scaled up using continuous flow processes. For example, the rapid flow synthesis of oxazolines and their oxidation to oxazoles has been reported, which can be adapted for the production of oxazolidines . This method involves the use of reagents such as Deoxo-Fluor® and manganese dioxide in a packed reactor, allowing for efficient and scalable production.
Analyse Chemischer Reaktionen
Types of Reactions
Oxazolidine 4R, 5R Isomer can undergo various chemical reactions, including:
Oxidation: Oxazolidines can be oxidized to form oxazoles using reagents such as manganese dioxide.
Reduction: Reduction reactions can convert oxazolidines to their corresponding amines or alcohols.
Substitution: Substitution reactions can introduce different functional groups into the oxazolidine ring, enhancing its chemical diversity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like manganese dioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The reaction conditions typically involve mild temperatures and the use of solvents like toluene or dichloromethane to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include oxazoles, amines, and substituted oxazolidines, which can be further utilized in various applications .
Wissenschaftliche Forschungsanwendungen
Oxazolidine 4R, 5R Isomer has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of oxazolidine 4R, 5R Isomer involves its interaction with specific molecular targets and pathways. For example, oxazolidinones, a related class of compounds, inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex . This mechanism is unique and does not overlap with other protein synthesis inhibitors, making oxazolidines valuable in combating resistant bacterial strains .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to oxazolidine 4R, 5R Isomer include:
Oxazolidinones: These are five-membered heterocyclic compounds with similar structural features but different functional groups.
Thiazolidines: These are sulfur-containing analogs of oxazolidines, exhibiting different chemical properties and reactivity.
Uniqueness
This compound is unique due to its chiral nature, which imparts specific stereochemical properties that can be exploited in asymmetric synthesis and chiral catalysis . Additionally, its ability to undergo diverse chemical reactions and form various functionalized derivatives makes it a versatile compound in both research and industrial applications .
Eigenschaften
Molekularformel |
C17H23NO5 |
---|---|
Molekulargewicht |
321.4 g/mol |
IUPAC-Name |
(4S,5S)-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenyl-1,3-oxazolidine-5-carboxylic acid |
InChI |
InChI=1S/C17H23NO5/c1-16(2,3)23-15(21)18-12(11-9-7-6-8-10-11)13(14(19)20)22-17(18,4)5/h6-10,12-13H,1-5H3,(H,19,20)/t12-,13-/m0/s1 |
InChI-Schlüssel |
VAHXMEZCPGHDBJ-STQMWFEESA-N |
Isomerische SMILES |
CC1(N([C@H]([C@H](O1)C(=O)O)C2=CC=CC=C2)C(=O)OC(C)(C)C)C |
Kanonische SMILES |
CC1(N(C(C(O1)C(=O)O)C2=CC=CC=C2)C(=O)OC(C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.